molecular formula C13H14 B15169883 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene CAS No. 918631-86-4

1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15169883
CAS No.: 918631-86-4
M. Wt: 170.25 g/mol
InChI Key: XTMDIKNALSILQX-UHFFFAOYSA-N
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Description

1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene is a bicyclic hydrocarbon compound that features both aromatic and alicyclic rings This compound is known for its unique structure, which includes a cyclopropylidene group fused to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives under specific conditions. This process typically employs catalysts such as nickel or palladium to facilitate the hydrogenation reaction . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with nickel or palladium catalysts.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its metabolites, such as 1,2,3,4-tetrahydro-2-naphthol, are known to induce specific cellular responses . Additionally, the compound’s ability to undergo oxidation and reduction reactions plays a role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene stands out due to its cyclopropylidene group, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its distinct applications and biological activities .

Properties

CAS No.

918631-86-4

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

4-cyclopropylidene-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-2,4,6H,3,5,7-9H2

InChI Key

XTMDIKNALSILQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C3CC3)C1

Origin of Product

United States

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